molecular formula C18H24N4OS2 B122510 TCN 213

TCN 213

Cat. No.: B122510
M. Wt: 376.5 g/mol
InChI Key: XBAZPYFIYYCZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

TCN 213, also known as 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, is a selective antagonist of the GluN1/GluN2A NMDA receptors . NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the brain and are involved in numerous neuropathological conditions .

Mode of Action

This compound acts as a negative allosteric modulator of glycine binding . It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This occupancy inhibits NMDA receptor function by reducing glycine potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission mediated by NMDA receptors . By selectively blocking GluN1/GluN2A over GluN1/GluN2B NMDA receptors, this compound allows for the direct dissection of functional NMDA receptors and pharmacological profiling of developmental changes in native NMDA receptor subunit composition .

Pharmacokinetics

It’s known that this compound antagonism is dependent on glycine but independent of glutamate concentrations in external recording solutions . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound inhibits NMDA receptor channels expressed in Xenopus oocytes . It antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits . The antagonistic effect of this compound on GluN1/GluN2A receptor is significant, allowing it to effectively identify GluN1/GluN2A receptors .

Action Environment

The action of this compound is influenced by the presence of glycine. Its antagonistic effect on GluN1/GluN2A NMDA receptors can be surmounted by glycine . The IC50s of this compound are 0.55, 3.5, 40 μM in the presence of 75, 750, 7500 nM glycine, respectively .

Preparation Methods

The synthesis of TCN 213 typically involves the reaction of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol with N-(cyclohexylmethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TCN 213 has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to TCN 213 include other 1,3,4-thiadiazole derivatives such as:

What sets this compound apart is its unique combination of the benzylamino and cyclohexylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

TCN 213 is a synthetic organic compound recognized for its selective antagonism of the GluN2A subunit of NMDA receptors. Its pharmacological profile has garnered interest in neuroscience, particularly concerning developmental neurobiology and excitotoxicity. This article explores the biological activity of this compound, emphasizing its mechanism of action, experimental findings, and implications for research.

This compound functions as a glycine-dependent allosteric inhibitor of GluN2A-containing NMDA receptors. Unlike other antagonists, this compound does not directly compete with glutamate but modulates receptor activity in a glycine-dependent manner, highlighting its unique pharmacological properties .

Pharmacological Profile

Research utilizing two-electrode voltage-clamp (TEVC) techniques on Xenopus laevis oocytes has demonstrated that this compound effectively antagonizes GluN1/GluN2A NMDA receptors while exhibiting negligible effects on GluN1/GluN2B receptors. This selectivity allows researchers to dissect NMDA receptor functions based on subunit composition .

Table 1: Summary of this compound Antagonism

Receptor TypeAntagonism by this compoundGlycine DependenceGlutamate Independence
GluN1/GluN2AYesYesYes
GluN1/GluN2BNoNot applicableNot applicable

Developmental Studies

In developmental studies, this compound was shown to selectively block NMDA receptor-mediated currents in cortical neurons expressing GluN2A subunits. In contrast, during early developmental stages where GluN2B predominates, this compound did not inhibit NMDA receptor activity or prevent excitotoxicity induced by NMDA . This suggests that the compound's efficacy is contingent upon the expression profile of NMDA receptor subunits.

Figure 1: Developmental Switch in NMDA Receptor Subunit Expression

Developmental Switch

Case Studies

Several studies have employed this compound to investigate the dynamics of NMDA receptor subunit expression and their implications for neurodevelopmental processes:

  • Study on Excitotoxicity : In primary cultures of cortical neurons, this compound was used to assess the role of GluN2A in mediating excitotoxic neuronal death. The results indicated that selective blockade of GluN2A receptors could mitigate neuronal damage during periods of heightened synaptic activity .
  • Pharmacological Profiling : Researchers utilized this compound to profile the pharmacology of NMDA receptors across different developmental stages. The findings underscored the importance of receptor composition in determining neuronal response to glutamatergic signaling .

Properties

IUPAC Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAZPYFIYYCZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?

A: this compound acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, this compound can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.